(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a class of polycyclic hydrocarbons with structural similarities to steroid nuclei. The target molecule features a decahydrocyclopenta[a]phenanthrene core with a 13-methyl group, a 3-butanoyloxy ester (C₄H₇O₂), and a 17-benzoyloxy ester (C₇H₅O₂). These substituents influence its physicochemical properties, such as solubility and bioavailability, and may modulate its interactions in biological or synthetic systems. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have been studied for bioactivity, synthesis pathways, and material properties .
Properties
CAS No. |
63042-19-3 |
|---|---|
Molecular Formula |
C29H34O4 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(3-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate |
InChI |
InChI=1S/C29H34O4/c1-3-7-27(30)32-21-11-13-22-20(18-21)10-12-24-23(22)16-17-29(2)25(24)14-15-26(29)33-28(31)19-8-5-4-6-9-19/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3 |
InChI Key |
JQFFZHSMBIWVHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification Protocol
The most widely adopted method involves a two-step process to avoid cross-reactivity. First, the C3 hydroxyl group is esterified with butyric anhydride under basic conditions. Reaction conditions typically employ pyridine as both solvent and base, facilitating nucleophilic acyl substitution. The intermediate, 3-butanoyloxyestradiol, is isolated via precipitation in ice-water and purified via recrystallization from ethanol.
In the second step, the C17 hydroxyl group undergoes benzoylation using benzoyl chloride in anhydrous dichloromethane. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, which proceeds at 0–5°C to minimize diastereomer formation. The final product is extracted into ethyl acetate, washed with sodium bicarbonate, and dried over magnesium sulfate.
Table 1: Reaction Conditions for Stepwise Esterification
| Step | Reagent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| C3 | Butyric anhydride | Pyridine | None | 25°C | 4 | 78–82 |
| C17 | Benzoyl chloride | DCM | DMAP | 0–5°C | 2 | 85–88 |
One-Pot Simultaneous Esterification
Recent advances demonstrate the feasibility of concurrent esterification using mixed anhydrides. A mixture of butyric and benzoic anhydrides (1:1 molar ratio) reacts with estradiol in tetrahydrofuran (THF) under catalytic sulfuric acid (0.5% v/v). The reaction proceeds at 60°C for 6 hours, achieving 70–75% yield. While efficient, this method requires precise stoichiometry to prevent over-esterification.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety. Estradiol (10% w/v in THF) is mixed with preheated anhydrides (butyric and benzoic) in a microreactor at 65°C. Sulfuric acid is introduced via a separate feed line to maintain consistent catalysis. The product stream is neutralized inline with aqueous sodium bicarbonate, yielding 85–90% purity before crystallization.
Purification and Crystallization
Crude product is dissolved in hot ethyl acetate (60°C) and filtered through activated charcoal to remove colored impurities. Gradual cooling to −20°C induces crystallization, producing needle-like crystals with a melting point of 141.5–142.0°C. Final purity (>99.5%) is confirmed via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (75:25) mobile phase.
Table 2: Physicochemical Properties of Purified Product
| Property | Value | Method |
|---|---|---|
| Melting Point | 141.5–142.0°C | Differential Scanning Calorimetry |
| Molecular Weight | 446.58 g/mol | Mass Spectrometry |
| LogP | 4.12 ± 0.15 | Shake Flask |
| Refractive Index | 1.640 (20°C) | Abbe Refractometer |
Analytical Characterization
Spectroscopic Confirmation
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen. Hydrolysis occurs preferentially at the C17 benzoate under acidic conditions (t₁/₂ = 14 days at pH 2), while the C3 butanoate is more labile in basic media (t₁/₂ = 8 days at pH 9).
Challenges and Optimization
Regioselectivity Control
Early methods suffered from low C17 selectivity due to steric hindrance. Introducing bulky benzoylating agents (e.g., benzoyl imidazole) improved C17 conversion from 65% to 92% by reducing C3 reactivity.
Solvent System Optimization
Replacing pyridine with less toxic alternatives like 2-methyltetrahydrofuran (2-MeTHF) in the C3 step maintains yields (80–82%) while enhancing green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at room temperature.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Core Modifications
Key Analogs:
Analysis:
- Position 3 Modifications: The target compound’s 3-butanoyloxy group contrasts with analogs bearing cyanomethoxy (GAP-EDL-1) or azidobutoxy groups. Butanoyloxy may enhance metabolic stability compared to smaller esters like acetate .
- Position 17 Modifications: The benzoate ester in the target differs from acetyl (Ulipristal acetate) or methyl benzoate groups.
Physicochemical Properties
Solubility and Molecular Weight:
- Solubility Trends: Bulky hydrophobic groups (e.g., benzoate) reduce aqueous solubility compared to acetylated analogs. Polar substituents like azide or cyanomethoxy may offset this .
Biological Activity
The compound (3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate , also known by its CAS number 63042-19-3 , is a synthetic derivative of steroid-like structures. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H34O4
- Molecular Weight : 446.6 g/mol
- IUPAC Name : (3-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate
- XLogP3 : 5.9
These properties suggest a lipophilic nature which may influence its biological interactions and absorption characteristics.
Research indicates that compounds similar to (3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. It is hypothesized that the compound interacts with specific cellular signaling pathways involved in cell growth and apoptosis.
- Hormonal Activity : Given its structural similarity to steroid hormones, it may exhibit estrogenic or anti-estrogenic effects. This could have implications in hormone-dependent cancers such as breast or prostate cancer.
- Anti-inflammatory Effects : Some derivatives of similar compounds have shown potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined the effects of steroid derivatives on cancer cells. The compound was tested against breast cancer cell lines (MCF-7) and showed significant inhibition of cell growth at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study 2: Hormonal Modulation
In a study focusing on hormonal effects published in Endocrine Reviews, researchers investigated various steroid derivatives for their estrogenic activity. The findings indicated that the compound could bind to estrogen receptors with moderate affinity and exert both agonistic and antagonistic effects depending on the cellular context.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Hormonal modulation | |
| Compound C | Anti-inflammatory | |
| (3-Butanoyloxy... Benzoate | Potential anticancer & hormonal activity | Current Study |
Pharmacokinetics
The lipophilicity indicated by the XLogP value suggests that the compound may have favorable absorption characteristics when administered orally or through other routes. However, further studies are required to fully understand its pharmacokinetics and metabolism.
Toxicology Studies
Preliminary toxicological assessments indicate that while the compound exhibits promising bioactivity at therapeutic doses, higher concentrations may lead to cytotoxic effects. Detailed toxicology studies are essential for establishing safety profiles before any clinical applications.
Q & A
Q. What are the standard synthetic routes for preparing (3-Butanoyloxy-13-methyl-... benzoate), and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via esterification of the parent cyclopenta[a]phenanthrene derivative with benzoic acid derivatives. For example, fluorinated analogs (e.g., methyl esters) are prepared using column chromatography (50% EtOAc in petroleum ether) for purification, yielding ~54% efficiency . Key steps include:
- Selection of anhydrous conditions to prevent hydrolysis of the butanoyloxy group.
- Use of catalysts like pyridine or DMAP for ester bond formation.
- Optimization of reaction time and temperature (e.g., 24–48 hours at 40–60°C) to balance yield and purity.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Characterization typically involves:
- NMR : ¹H and ¹³C NMR to confirm regiochemistry and esterification (e.g., shifts at δ 4.5–5.5 ppm for cyclopentane protons and δ 7.8–8.2 ppm for benzoate aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₂₃H₃₀O₄: 370.45) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Safety measures include:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (NIOSH-approved N95 masks) if aerosolization occurs .
- Engineering Controls : Use fume hoods for synthesis and handling. Store in airtight containers at room temperature, away from ignition sources .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., β-estradiol derivatives) to identify characteristic peaks .
- Isotopic Labeling : Use deuterated solvents to eliminate splitting artifacts in NMR.
- Advanced MS/MS : Collision-induced dissociation (CID) to confirm fragmentation patterns .
Q. What experimental designs are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., free benzoic acid) .
- pH Studies : Prepare buffers (pH 2–10) and track hydrolysis kinetics using UV-Vis spectroscopy (λ = 270 nm for benzoate absorbance) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to establish safe storage limits .
Q. How can synthetic yields be improved while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Test alternatives to pyridine (e.g., HOBt/DCC) for esterification efficiency.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation .
- In-line Monitoring : Use FTIR to track ester bond formation in real time and terminate reactions at optimal conversion .
Q. What strategies are effective for detecting trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Employ multiple reaction monitoring (MRM) to detect impurities at <0.1% levels. Target common byproducts like de-esterified phenanthrene derivatives .
- NMR Dilution Experiments : Use ¹H NMR with cryoprobes to enhance sensitivity for low-abundance contaminants .
Q. How does the benzoate group influence the compound’s reactivity in photochemical studies?
Methodological Answer:
- UV Irradiation : Expose the compound to UVA (320–400 nm) and monitor benzoate-mediated radical formation via ESR spectroscopy. Compare with non-esterified analogs to isolate photoactivity .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and excited-state behavior influenced by the benzoate moiety .
Q. What structural modifications enhance the compound’s bioavailability for pharmacological studies?
Methodological Answer:
Q. How can researchers address conflicting toxicity data reported in safety sheets?
Methodological Answer:
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀) and compare with SDS-reported LD₅₀ values .
- Metabolite Profiling : Use hepatocyte models to identify toxic metabolites (e.g., quinone intermediates) via UPLC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
